1-(2,4-Dichlorophenyl)pentan-2-one
Overview
Description
1-(2,4-Dichlorophenyl)pentan-2-one is a useful research compound. Its molecular formula is C11H12Cl2O and its molecular weight is 231.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurotransmitter Reuptake Inhibition
- 1-(2,4-Dichlorophenyl)pentan-2-one analogs have been found effective in inhibiting neurotransmitter reuptake mechanisms. This research targets treatments for substance abuse, particularly cocaine (Meltzer et al., 2006).
Conformational Analysis
- Studies on 2,4-disubstituted pentanes, which include this compound, show that substituent effects are not purely additive and are influenced by polar interactions. This has implications for the design of molecules with specific conformations (Hoffmann et al., 1999).
Synthesis Techniques
- Improved synthesis methods for related compounds, which could be applicable to this compound, have been developed. These methods focus on high yields and purity, potentially benefiting pharmaceutical and chemical industries (Shen De-long, 2007).
Photodegradation Studies
- Photodegradation research on similar compounds has been conducted to understand their stability and breakdown products under UV light exposure. This has applications in environmental chemistry and pharmaceutical stability (Clark et al., 1985).
Enantiomeric Resolution
- The enantiomeric resolution of compounds structurally related to this compound has been explored. This is crucial in the development of pharmaceuticals where specific enantiomers have different biological activities (Alvarez-Ricardo et al., 2022).
Physicochemical Properties
- Understanding the physicochemical and solvatochromic properties of related pentane-diones has applications in dye chemistry and materials science. This research can inform the design of new functional materials (Mahmudov et al., 2011).
Catalysis and Surface Chemistry
- Studies on the interaction of related pentene molecules with catalyst surfaces have implications for industrial catalysis and the development of more efficient chemical processes (Doyle et al., 2004).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)pentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFAZSCJXWRNKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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